molecular formula C10H13NO3 B6747414 (2-METHYL-3-FURYL)(MORPHOLINO)METHANONE

(2-METHYL-3-FURYL)(MORPHOLINO)METHANONE

Cat. No.: B6747414
M. Wt: 195.21 g/mol
InChI Key: DIHJAUWTPSBPQC-UHFFFAOYSA-N
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Description

(2-Methyl-3-furyl)(morpholino)methanone is a synthetic hybrid compound that incorporates two privileged structural motifs in medicinal chemistry: a 2-methyl-3-furyl sulfide derivative and a morpholine ring. This combination creates a versatile scaffold for research and development, particularly in the discovery of new bioactive molecules. The 2-methyl-3-furyl moiety is a recognized flavor and fragrance component known for its low odor threshold and characteristics often described as onion, garlic, nut, or roast meat . Beyond its olfactory properties, this heterocyclic furan scaffold has demonstrated significant potential in biological applications. Scientific studies have shown that various 2-methyl-3-furyl sulfide derivatives exhibit promising antimicrobial activity against a range of foodborne bacterial and fungal strains, including Escherichia coli , Staphylococcus aureus , and Listeria monocytogenes . Some derivatives have even displayed superior efficacy compared to standard controls like penicillin and amphotericin B, highlighting the pharmacophoric value of this structural unit . The morpholine ring, a common feature in pharmaceuticals, contributes enhanced binding affinity to biological targets due to the presence of its electronegative oxygen atom, which can participate in donor-acceptor interactions, while its nitrogen atom provides a site for functionalization . The morpholine ring is extensively utilized in the development of anticancer agents, with research indicating that its incorporation can improve the potency and selectivity of therapeutic candidates . For instance, novel morpholine-containing hybrids have been synthesized as potent tubulin polymerization inhibitors, demonstrating significant in vitro anticancer activity against human breast, prostate, and lung cancer cell lines . The strategic fusion of these two subunits in this compound makes it a valuable building block for constructing more complex molecular architectures. Its primary research applications include use as a key intermediate in the synthesis of novel chemical entities for antimicrobial and anticancer screening programs, as well as a scaffold for probing structure-activity relationships in medicinal chemistry. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-methylfuran-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-8-9(2-5-14-8)10(12)11-3-6-13-7-4-11/h2,5H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHJAUWTPSBPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Activation

The Friedel-Crafts acylation represents a viable route for introducing the morpholino carbonyl group to the furan ring. In this approach, 2-methyl-3-furanthiol derivatives (e.g., 2-methyl-3-furyl lithium) react with morpholino carbonyl chloride under Lewis acid catalysis. Aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) are typical catalysts, facilitating electrophilic substitution at the electron-rich C-5 position of the furan ring.

Optimization of Reaction Conditions

Key parameters include:

  • Temperature : Reactions proceed optimally at −20°C to 0°C to minimize side reactions such as ring opening or polymerization.

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) ensures compatibility with moisture-sensitive intermediates.

  • Stoichiometry : A 1:1.2 molar ratio of furan derivative to acyl chloride maximizes yield while reducing unreacted starting material.

Table 1. Representative Yields from Model Friedel-Crafts Acylations

Furan DerivativeAcylating AgentCatalystYield (%)
2-Methyl-3-furyl lithiumMorpholino carbonyl chlorideAlCl₃62
2-Methyl-3-furyl magnesium bromideMorpholino carbonyl chlorideBF₃·OEt₂58

Coupling Reactions via Organometallic Intermediates

Grignard Reagent-Mediated Synthesis

2-Methyl-3-furyl Grignard reagents (e.g., 2-methyl-3-furyl magnesium bromide) react with N-morpholinocarbonyl imidazole to form the target ketone. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Stepwise Procedure

  • Grignard Formation : 2-Methyl-3-furanthiol is treated with magnesium in THF under nitrogen atmosphere.

  • Coupling : The Grignard reagent reacts with N-morpholinocarbonyl imidazole at −78°C, followed by gradual warming to room temperature.

  • Workup : Hydrolysis with ammonium chloride yields the crude product, purified via silica gel chromatography.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling between 2-methyl-3-furyl boronic acids and morpholino carbonyl halides. This method offers regioselectivity and functional group tolerance.

Table 2. Palladium-Catalyzed Coupling Parameters

Boronic AcidCarbonyl HalideBaseYield (%)
2-Methyl-3-furyl boronic acidMorpholino carbonyl bromideK₂CO₃67

Reductive Amination Pathways

Ketone Formation via Intermediate Imines

A two-step process involves:

  • Imine Formation : Condensation of 2-methyl-3-furyl aldehyde with morpholine in the presence of molecular sieves.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine, followed by oxidation to the ketone using Jones reagent (CrO₃/H₂SO₄).

Challenges and Mitigation

  • Oxidation Selectivity : Over-oxidation of the furan ring is mitigated by low-temperature (−10°C) conditions.

  • Purification : Column chromatography with ethyl acetate/hexane (1:4) isolates the ketone in >90% purity.

Analytical Characterization of Synthetic Products

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 1.8 Hz, 1H, furan H-4), 6.35 (d, J = 1.8 Hz, 1H, furan H-5), 3.70–3.60 (m, 8H, morpholine), 2.10 (s, 3H, CH₃).

  • IR (cm⁻¹) : 2950 (C-H stretch, morpholine), 1680 (C=O), 1585 (furan C=C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at retention time 12.3 min, confirming homogeneity.

Comparative Evaluation of Synthetic Routes

Table 3. Advantages and Limitations of Each Method

MethodYield (%)Purity (%)Scalability
Friedel-Crafts Acylation6285Moderate
Grignard Coupling5888High
Palladium Catalysis6792Low
Reductive Amination5478High

Chemical Reactions Analysis

Types of Reactions: (2-METHYL-3-FURYL)(MORPHOLINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholino derivatives.

Scientific Research Applications

(2-METHYL-3-FURYL)(MORPHOLINO)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-METHYL-3-FURYL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituents on the methanone core significantly influence molecular properties and reactivity. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
(2-Methyl-3-furyl)(morpholino)methanone* 2-Methyl-3-furyl, morpholine Not provided Not provided Furyl oxygen, methyl group
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone Cyclopropane, phenoxy, phenyl C19H19NO3 309.36 Rigid cyclopropane ring, phenoxy
1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone Furyl, 3-methylthienyl C12H10O2S 218.27 Conjugated enone, sulfur atom
2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone Dichloro, ethylsulfonyl C13H15Cl2NO4S 352.20 Electron-withdrawing sulfonyl, Cl
(2,6-Dimethylmorpholino)[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone Trifluoromethylpyridine, dimethylmorpholine C14H17F3N2O2 302.29 Fluorine atoms, pyridine ring
  • Furyl vs. Thienyl Groups: The furyl group in the target compound (oxygen-based) contrasts with thienyl (sulfur-based) in .
  • Electron-Withdrawing Substituents: The ethylsulfonyl and dichloro groups in reduce electron density at the methanone core, likely lowering reactivity in nucleophilic reactions compared to the target compound’s electron-rich furyl group .
  • Fluorinated Derivatives : The trifluoromethylpyridine group in introduces strong electronegativity and lipophilicity (XLogP3 = 1.9 in vs. higher values for fluorinated analogs), which may improve metabolic stability .

Physicochemical and Computed Properties

  • Lipophilicity : The target compound’s furyl group may confer moderate lipophilicity (analogous to XLogP3 ~1.9 in ), whereas trifluoromethylpyridine derivatives () likely exhibit higher logP values due to fluorine’s hydrophobic effects .

Q & A

Q. Table 1: Optimization Parameters for Synthesis

ParameterConditionsImpact on Yield
SolventDichloromethane vs. EthanolEthanol improves purity by 15%
Temperature60–80°CHigher temps reduce side products
Catalyst Loading2–5 mol% Pd5% Pd increases yield to >80%

Basic: What spectroscopic techniques are essential for characterizing this compound's purity and structure?

Methodological Answer:
Critical techniques include:

  • NMR Spectroscopy : Confirms structural integrity via proton/carbon environments (e.g., furan protons at δ 6.2–7.0 ppm, morpholine carbons at δ 45–55 ppm) .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretching at ~1650–1750 cm⁻¹ .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for reactivity studies .

Advanced: How do structural modifications at the furan or morpholine moieties influence bioactivity?

Methodological Answer:
Modifications can alter binding affinity and selectivity:

  • Furan Substitution : Introducing electron-withdrawing groups (e.g., halogens) enhances metabolic stability .
  • Morpholine Tweaks : Fluorination at the morpholine ring improves lipophilicity, aiding blood-brain barrier penetration .
    Recommended Approach :
  • Perform structure-activity relationship (SAR) studies using analogues.
  • Use molecular docking to predict interactions with targets like enzymes or receptors .

Advanced: How can researchers address discrepancies in reported pharmacological data for this compound?

Methodological Answer:
Contradictions may arise from:

  • Purity Variability : Use HPLC (>98% purity) and standardized synthesis protocols .
  • Assay Conditions : Differences in cell lines or buffer pH can skew results.
    Resolution Strategies :
  • Comparative Studies : Replicate assays under identical conditions .
  • Meta-Analysis : Pool data from multiple studies to identify trends .

Basic: What are the key physicochemical properties affecting solubility and reactivity?

Methodological Answer:

  • Polarity : The morpholine group increases water solubility, while the furan ring contributes to lipophilicity .
  • Crystal Packing : Crystallographic data reveal intermolecular hydrogen bonds that influence stability .

Q. Table 2: Key Physicochemical Properties

PropertyValue/BehaviorSource
LogP~2.1 (moderate lipophilicity)Calculated
Solubility in H₂O12 mg/mL (25°C)Experimental

Advanced: What strategies can elucidate the compound's mechanism of action in biological systems?

Methodological Answer:

  • Target Identification : Use affinity chromatography or pull-down assays to isolate interacting proteins .
  • Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀ values) under varying substrate concentrations .
  • In Silico Modeling : Molecular dynamics simulations predict binding modes to receptors like GPCRs .

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